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Compound of Interest

Compound Name:
N-(Benzyloxycarbonyl)-D-

phenylalanine

Cat. No.: B554491 Get Quote

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for N-Cbz-D-

phenylalanine, recorded in Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide

(DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of N-Cbz-D-phenylalanine
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Phenylal

anine-Hα
α-CH ~4.70 dd 8.0, 6.0 4.197[1] m -

Phenylal

anine-Hβ
β-CH₂ ~3.15 m - 2.844[1] m -

Phenylal

anine-Ar-

H

Phe-

C₆H₅

~7.20-

7.35
m -

7.21-

7.27[1]
m -

Cbz-Ar-H
Cbz-

C₆H₅

~7.30-

7.40
m - 7.32[1] m -

Cbz-CH₂ Cbz-CH₂ ~5.10 s -
4.97-

4.98[1]
s -

Amide-H NH ~5.25 d ~8.0 7.67[1] d ~8.0

Carboxyl-

H
COOH

~9.50-

11.00
br s - ~12.8 br s -

Note: Some chemical shifts and coupling constants in CDCl₃ are estimated based on typical

values for similar structures, as precise literature data with full analysis is not readily available.

The data in DMSO-d₆ is adapted from ChemicalBook.[1]

Table 2: ¹³C NMR Spectral Data of N-Cbz-D-
phenylalanine
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Assignment Structure
Chemical Shift (δ) in

CDCl₃ (ppm)

Chemical Shift (δ) in

DMSO-d₆ (ppm)

Carboxyl COOH ~175.0 173.5

Cbz-Carbonyl C=O ~156.0 156.0

Phenylalanine-Cα α-CH ~55.0 56.5

Phenylalanine-Cβ β-CH₂ ~38.0 37.5

Cbz-CH₂ Cbz-CH₂ ~67.0 65.5

Phenylalanine-Ar-C

(quaternary)
Phe-C ~136.0 138.0

Phenylalanine-Ar-C

(CH)
Phe-CH ~127.0-129.5 126.5, 128.2, 129.3

Cbz-Ar-C (quaternary) Cbz-C ~136.5 137.2

Cbz-Ar-C (CH) Cbz-CH ~128.0-128.5 127.7, 128.3

Note: The ¹³C NMR data for the D-enantiomer is expected to be identical to that of the L-

enantiomer. The data in DMSO-d₆ is based on the spectrum of N-Cbz-L-phenylalanine from

SpectraBase, which is a reliable reference.

Experimental Protocols
The following protocols describe the general procedures for acquiring ¹H and ¹³C NMR spectra

of N-Cbz-D-phenylalanine.

Sample Preparation
Sample Weighing: Accurately weigh 10-20 mg of N-Cbz-D-phenylalanine for ¹H NMR and

50-100 mg for ¹³C NMR.

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR

tube.

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an

internal standard such as tetramethylsilane (TMS) can be added.

NMR Instrument Parameters
The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400

MHz spectrometer.

For ¹H NMR:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64, depending on the sample concentration.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-16 ppm.

Temperature: 298 K.

For ¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.
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Temperature: 298 K.

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure

of N-Cbz-D-phenylalanine and a typical workflow for its NMR analysis.
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Structure of N-Cbz-D-phenylalanine
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NMR Analysis Workflow for N-Cbz-D-phenylalanine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR [m.chemicalbook.com]

To cite this document: BenchChem. [Data Presentation: ¹H and ¹³C NMR of N-Cbz-D-
phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554491#1h-nmr-and-13c-nmr-spectra-of-n-cbz-d-
phenylalanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b554491?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/SpectrumEN_2448-45-5_1HNMR.htm
https://www.benchchem.com/product/b554491#1h-nmr-and-13c-nmr-spectra-of-n-cbz-d-phenylalanine
https://www.benchchem.com/product/b554491#1h-nmr-and-13c-nmr-spectra-of-n-cbz-d-phenylalanine
https://www.benchchem.com/product/b554491#1h-nmr-and-13c-nmr-spectra-of-n-cbz-d-phenylalanine
https://www.benchchem.com/product/b554491#1h-nmr-and-13c-nmr-spectra-of-n-cbz-d-phenylalanine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b554491?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

